4-Chloro-2-{[(3-chlorobenzyl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-Chloro-2-{[(3-chlorobenzyl)amino]methyl}phenol typically involves the reaction of 4-chlorophenol with 3-chlorobenzylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
4-Chloro-2-{[(3-chlorobenzyl)amino]methyl}phenol undergoes various chemical reactions, including:
Scientific Research Applications
4-Chloro-2-{[(3-chlorobenzyl)amino]methyl}phenol has several applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
Similar compounds to 4-Chloro-2-{[(3-chlorobenzyl)amino]methyl}phenol include other chlorinated phenols and benzylamines, such as:
4-Chloro-2-{[(4-chlorobenzyl)amino]methyl}phenol: Similar structure but with a different position of the chloro substituent on the benzylamine moiety.
2-Chloro-4-{[(3-chlorobenzyl)amino]methyl}phenol: Similar structure but with a different position of the chloro substituent on the phenol ring.
These compounds share similar chemical properties and reactivity but may exhibit different biological activities and applications due to the variations in their structures .
Biological Activity
4-Chloro-2-{[(3-chlorobenzyl)amino]methyl}phenol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential applications in various fields, supported by research findings and case studies.
Chemical Structure and Properties
The compound features a chlorinated phenolic structure with a molecular formula of C13H12Cl2N and a molecular weight of 267.15 g/mol. The presence of chlorine atoms enhances its reactivity, making it a candidate for various biological interactions.
This compound exhibits its biological effects primarily through interactions with enzymes and receptors. Its mechanism can be summarized as follows:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, including oxidoreductases, which are crucial in redox reactions within cells. This inhibition can lead to altered metabolic pathways and cellular responses.
- Protein Interactions : It interacts with proteins, potentially altering their conformation and activity. This interaction may affect signal transduction pathways, influencing gene expression related to cell cycle regulation and apoptosis.
Antimicrobial Properties
Research indicates that this compound possesses notable antimicrobial and antifungal properties. Studies have demonstrated its efficacy against various pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 5.64 - 77.38 µM |
Escherichia coli | 2.33 - 156.47 µM |
Candida albicans | 16.69 - 78.23 µM |
These findings suggest that the compound could be developed into a therapeutic agent for treating infections caused by resistant strains of bacteria and fungi .
Case Studies
- Antifungal Activity : A study evaluated the antifungal effects of the compound against Candida albicans, showing promising results with MIC values indicating effective inhibition of fungal growth .
- Antibacterial Activity : Another investigation assessed the antibacterial properties against both Gram-positive and Gram-negative bacteria, revealing that the compound exhibited moderate to good activity, comparable to established antibiotics .
Research Applications
This compound is utilized in various scientific disciplines:
- Medicinal Chemistry : It serves as a lead compound in drug discovery, particularly for developing antimicrobial agents.
- Biochemistry : Used in proteomics research to study protein interactions and enzyme functions.
- Synthetic Chemistry : Acts as a building block in organic synthesis, aiding in the development of more complex molecules.
Properties
IUPAC Name |
4-chloro-2-[[(3-chlorophenyl)methylamino]methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO/c15-12-3-1-2-10(6-12)8-17-9-11-7-13(16)4-5-14(11)18/h1-7,17-18H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYYYFAFDRTOKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNCC2=C(C=CC(=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.